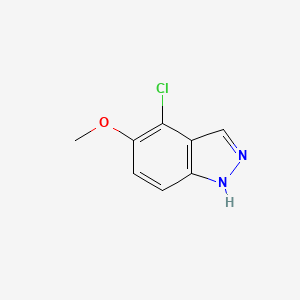
4-氯-5-甲氧基-1H-吲唑
描述
4-Chloro-5-methoxy-1H-indazole is a useful research compound. Its molecular formula is C8H7ClN2O and its molecular weight is 182.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-5-methoxy-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-methoxy-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗炎剂
吲唑类化合物已被确定为有效的抗炎剂。 例如,某些衍生物,如 3-苯基-2-[4-(三氟甲基)苯基]-4,5,6,7-四氢-2H-吲唑,已显示出高抗炎活性,并且具有最小的致溃疡潜力 。 这表明,4-氯-5-甲氧基-1H-吲唑可以被修饰以提高其作为抗炎药物的功效。
抗癌活性
吲唑核是许多具有抗癌特性的化合物中的常见特征。 特定的衍生物对结肠癌和黑色素瘤细胞系有效,表明 4-氯-5-甲氧基-1H-吲唑可以作为开发新型抗癌药物的支架 。
抗菌特性
吲唑衍生物已被探索用于其抗菌活性。 吲唑的结构基序存在于几种上市药物中,表明 4-氯-5-甲氧基-1H-吲唑可能是合成新型抗菌剂的宝贵化合物 。
抗抑郁效果
吲唑部分与抗抑郁效果有关。 这为 4-氯-5-甲氧基-1H-吲唑在开发新型抗抑郁药方面的研究提供了机会 。
降压应用
吲唑类化合物可以作为磷酸肌醇 3-激酶 δ 的选择性抑制剂,这与治疗呼吸道疾病有关。 这种特性可以用来探索 4-氯-5-甲氧基-1H-吲唑在降压药物方面的应用 。
磷酸肌醇 3-激酶抑制剂的合成
由于其抑制磷酸肌醇 3-激酶 δ 的能力,4-氯-5-甲氧基-1H-吲唑可以用于合成选择性抑制剂,用于治疗哮喘和慢性阻塞性肺病等疾病 。
单胺氧化酶抑制剂
吲唑衍生物已被研究为单胺氧化酶的抑制剂,这对于治疗各种精神和神经疾病至关重要。 特别是氯取代的吲唑类化合物已显示出作为单胺氧化酶-A 抑制剂的效力 。
合成方法
吲唑环系是合成化学中的关键组成部分,已经开发出各种合成策略。 4-氯-5-甲氧基-1H-吲唑可以用于过渡金属催化的反应和还原环化反应,有助于合成方法学的进步 。
作用机制
生化分析
Biochemical Properties
4-Chloro-5-methoxy-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including 4-Chloro-5-methoxy-1H-indazole, have been shown to inhibit monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, thereby affecting mood and behavior. Additionally, 4-Chloro-5-methoxy-1H-indazole has been found to interact with phosphoinositide 3-kinase (PI3K), an enzyme involved in cell growth and survival .
Cellular Effects
The effects of 4-Chloro-5-methoxy-1H-indazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Chloro-5-methoxy-1H-indazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in cell proliferation and survival, thereby altering cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, 4-Chloro-5-methoxy-1H-indazole exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with MAO enzymes results in the inhibition of these enzymes, thereby increasing neurotransmitter levels . Additionally, 4-Chloro-5-methoxy-1H-indazole can activate or inhibit various signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-5-methoxy-1H-indazole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-5-methoxy-1H-indazole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with sustained inhibition of cell growth and altered cellular metabolism .
Dosage Effects in Animal Models
The effects of 4-Chloro-5-methoxy-1H-indazole vary with different dosages in animal models. At low doses, the compound has been shown to have therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At high doses, 4-Chloro-5-methoxy-1H-indazole can cause toxic or adverse effects, including liver damage and neurotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
4-Chloro-5-methoxy-1H-indazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, 4-Chloro-5-methoxy-1H-indazole can influence metabolic flux and metabolite levels, thereby altering cellular energy production and utilization .
Transport and Distribution
The transport and distribution of 4-Chloro-5-methoxy-1H-indazole within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, 4-Chloro-5-methoxy-1H-indazole can accumulate in certain tissues, affecting its localization and activity . This distribution pattern is important for understanding the compound’s therapeutic potential and side effects.
Subcellular Localization
The subcellular localization of 4-Chloro-5-methoxy-1H-indazole plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 4-Chloro-5-methoxy-1H-indazole may localize to the mitochondria, where it can influence cellular energy production and apoptosis . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and therapeutic potential.
属性
IUPAC Name |
4-chloro-5-methoxy-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-7-3-2-6-5(8(7)9)4-10-11-6/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUSCPKDJJZRHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-pyrido[2,3-b]pyrazine dihydrochloride](/img/structure/B1458114.png)
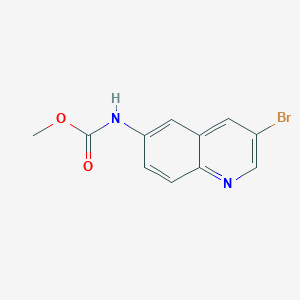
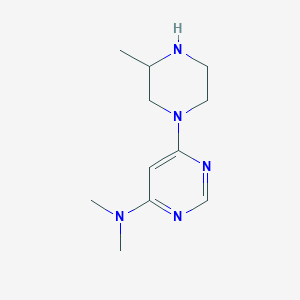
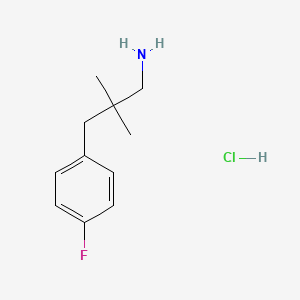
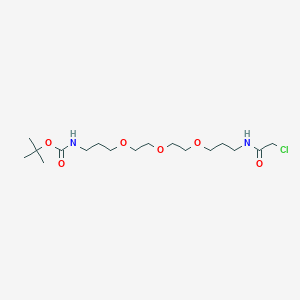
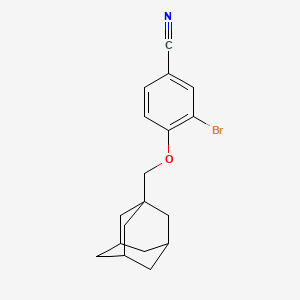
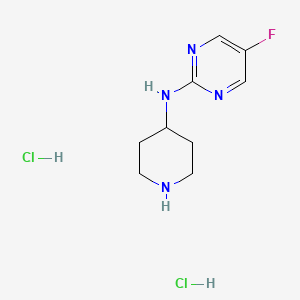

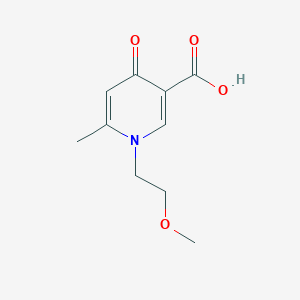
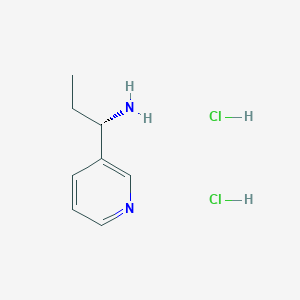
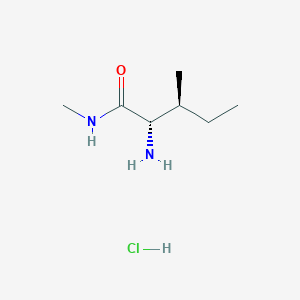
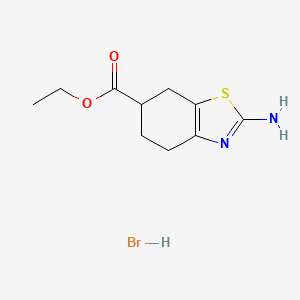
![1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone hydrochloride](/img/structure/B1458132.png)

